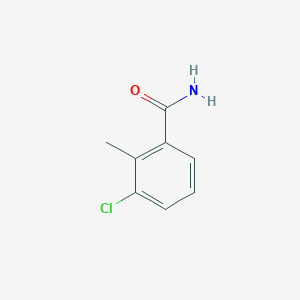

3-Chloro-2-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGDADHDWVIRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylbenzamide for Researchers and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the physical and chemical properties of 3-Chloro-2-methylbenzamide. Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with practical insights into its synthesis, characterization, and potential applications. By providing a detailed analysis of its molecular structure, spectroscopic signatures, and reactivity, this guide aims to serve as an essential resource for the effective utilization of this compound in a laboratory and industrial setting. All information is supported by authoritative sources to ensure scientific accuracy and reliability.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methyl group ortho and meta to the amide functionality, respectively, imparts distinct electronic and steric properties. These characteristics make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is crucial for chemists to effectively incorporate it into synthetic pathways and to predict the properties of its derivatives.

Physicochemical and Molecular Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and application.

Core Molecular Data

| Property | Value | Citation |

| Molecular Formula | C8H8ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 205178-79-6 | [1][2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C(=O)N | |

| InChI Key | LBGDADHDWVIRII-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Notes and Insights | Citation |

| Melting Point | 167 °C | A relatively high melting point for a molecule of this size suggests a stable crystalline lattice structure. This is an experimentally determined value and a key indicator of purity. | [1] |

| Boiling Point | Not experimentally determined. Predicted for a related isomer, 3-chloro-N-methylbenzamide, to be in the range of 331.1±42.0 °C. | The actual boiling point is expected to be high due to the presence of the polar amide group, which can participate in intermolecular hydrogen bonding. | [3] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the common appearance of similar aromatic amides. | |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents such as alcohols, acetone, and DMSO. | The amide group provides some polarity, but the aromatic ring and chlorine atom contribute to its lipophilic character. |

Synthesis and Reactivity

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, a common and well-established transformation in organic chemistry.

Synthetic Workflow

The most direct synthetic route involves the conversion of 3-chloro-2-methylbenzoic acid to the amide. This is a two-step process involving the activation of the carboxylic acid, followed by amination.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloro-2-methylbenzoic acid.

Materials:

-

3-Chloro-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid: In a fume hood, to a solution of 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

-

Amination: In a separate flask, cool an excess of aqueous ammonia in an ice bath.

-

Slowly add the solution of the crude 3-chloro-2-methylbenzoyl chloride to the cold aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups:

-

Amide: The amide functionality is relatively stable but can undergo hydrolysis to the parent carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to the corresponding nitrile or reduced to an amine.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro: ortho, para-directing and deactivating; methyl: ortho, para-directing and activating; amide: meta-directing and deactivating) will influence the position of substitution.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm. The amide protons will likely appear as two broad singlets (due to restricted rotation around the C-N bond) in the range of 5.5-8.5 ppm, and their signals will disappear upon D₂O exchange. The methyl protons will appear as a singlet around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be the most upfield signal, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 | N-H stretch | Primary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| 1680-1640 | C=O stretch (Amide I) | Amide |

| 1620-1580 | N-H bend (Amide II) | Amide |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 800-600 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak.[4][5] The molecular ion peak is expected at m/z 169.

Applications in Drug Discovery

Benzamide-containing compounds are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their structural rigidity. This compound can serve as a starting material or a key intermediate in the synthesis of biologically active molecules. The chlorine and methyl substituents can be strategically utilized to modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The related compound, 3-chloro-2-methylbenzonitrile, is classified as an irritant.[1]

Conclusion

This compound is a valuable chemical intermediate with a unique substitution pattern that offers significant potential in synthetic chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations. By leveraging this information, researchers and drug development professionals can more effectively and safely utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Save My Exams. (2023, July 4). The M+1 & M+2 Peaks. Retrieved from [Link]

Sources

3-Chloro-2-methylbenzamide CAS 205178-79-6 characterization

An In-depth Technical Guide to the Characterization of 3-Chloro-2-methylbenzamide (CAS 205178-79-6)

Authored by a Senior Application Scientist

Introduction: The Role of Rigorous Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting standards of quality, safety, and efficacy. Pharmaceutical intermediates, such as this compound, are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[] While not APIs themselves, the purity, stability, and structural integrity of these intermediates are paramount; any impurities or inconsistencies can propagate through the synthetic pathway, potentially compromising the final drug product's safety and performance.[2]

This guide provides a comprehensive framework for the characterization of this compound, a substituted benzamide that holds potential as a precursor in medicinal chemistry.[3][4] We will move beyond a simple listing of techniques, instead focusing on the underlying scientific rationale for each experimental choice. This document is designed for researchers, quality control analysts, and process chemists who require a robust, self-validating system for confirming the identity, purity, and stability of this critical intermediate.[5][6]

Synthesis and Physicochemical Profile

A logical and common synthetic route to this compound proceeds from its corresponding carboxylic acid, 3-Chloro-2-methylbenzoic acid (CAS 7499-08-3).[7] The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by amination.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow for this compound.

Physicochemical Data Summary

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of material identity and purity.

| Property | Value | Source |

| CAS Number | 205178-79-6 | [8][9] |

| Molecular Formula | C₈H₈ClNO | [8][10] |

| Molecular Weight | 169.61 g/mol | [8][10] |

| Appearance | White to off-white solid/powder | [9][11] |

| Melting Point | 167°C | [8] |

| Purity (Typical) | >95% | [9] |

| Storage | Sealed in dry, room temperature conditions | [9][12] |

| IUPAC Name | This compound | [9] |

Structural Elucidation: A Spectroscopic Triad

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is essential to create a comprehensive and self-validating structural profile.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[14] For this molecule, both ¹H and ¹³C NMR are required.

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the benzamide, and importantly, it allows for the observation of the exchangeable amide protons (-NH₂), which would be lost in solvents like D₂O.

-

Internal Standard: Tetramethylsilane (TMS) is the universal standard, defined as 0.0 ppm, for calibrating chemical shifts.[15]

Step-by-Step Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Shimming: Place the sample in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution) and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C nucleus has low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS. Integrate the ¹H NMR signals.

Expected Spectral Data:

| ¹H NMR (Predicted, DMSO-d₆, 400 MHz) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ~7.8 - 7.6 | Multiplet | 3H, Aromatic protons (H4, H5, H6). Their exact shifts and coupling are influenced by the electron-withdrawing effects of the chloro and amide groups. |

| ~7.5 & ~7.3 | Broad Singlets | 2H, Amide (-CONH₂ ) protons. They appear as two separate signals due to restricted rotation around the C-N bond and are broadened by quadrupole effects and exchange. |

| ~2.3 | Singlet | 3H, Methyl (-CH₃) protons. Appears as a sharp singlet as there are no adjacent protons to couple with. |

| ¹³C NMR (Predicted, DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~168 | C=O (Amide Carbonyl). Typically found in this downfield region. |

| ~140 - 125 | 6C, Aromatic carbons (C1-C6). The specific shifts depend on the electronic environment created by the substituents. Carbons attached to electronegative atoms (Cl, N) will be shifted accordingly. |

| ~18 | -CH₃ (Methyl Carbon). Found in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within the molecule.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Analysis: Label the significant peaks in the spectrum (in cm⁻¹).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂). Often appears as two distinct bands (symmetric and asymmetric stretching). |

| ~3050 | C-H Stretch (Aromatic) | Aromatic Ring. Characteristic C-H vibrations on the benzene ring. |

| ~1660 | C=O Stretch (Amide I) | Amide Carbonyl. A very strong and sharp absorption, characteristic of the amide functional group. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring. Skeletal vibrations of the benzene ring. |

| ~800 - 700 | C-Cl Stretch | Aryl Halide. The position can vary but is expected in this fingerprint region. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a molecular fingerprint.

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a robust technique for relatively small, thermally stable molecules and provides rich, reproducible fragmentation patterns.

-

Key Observation: The presence of a chlorine atom is definitively confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: (M)⁺ and (M+2)⁺, with a corresponding intensity ratio of 3:1.[16][17]

Step-by-Step Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol (~1 mg/mL).

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.

-

Separation: The compound will travel through the GC column (a standard non-polar column like a DB-5 is suitable) and elute as a single peak, confirming its purity under these conditions.

-

Ionization & Detection: As the compound elutes from the GC, it enters the mass spectrometer, where it is ionized (EI at 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peaks and major fragment ions.

Expected Mass Spectrum Data:

| m/z Value | Ion Identity | Rationale for Formation |

| 169 / 171 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The presence of both peaks in a ~3:1 ratio is definitive proof of one chlorine atom. |

| 153 / 155 | [M - NH₂]⁺ | Loss of the amino group (16 Da). |

| 141 / 143 | [M - CO]⁺ or [C₇H₆Cl]⁺ | Potential loss of carbon monoxide or a more complex rearrangement. |

| 126 | [M - CONH₂ - H]⁺ | Loss of the entire primary amide group (44 Da) followed by loss of a hydrogen atom. |

| 111 | [C₇H₅Cl]⁺ | Benzoyl cation fragment containing chlorine. |

Purity Assessment: The Chromatographic Standard

For any pharmaceutical intermediate, purity is not optional. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying purity and detecting trace-level impurities.[][18]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Experimental Choices:

-

Stationary Phase: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds like this one.

-

Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. A gradient elution (where the organic solvent percentage increases over time) is often necessary to elute any late-arising, more non-polar impurities.

-

Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 220-254 nm.[19]

Step-by-Step Protocol: HPLC Purity Method

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.

-

Sample Preparation: Accurately prepare a sample solution of this compound in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.

-

System Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 230 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Gradient Elution: Run a linear gradient, for example: 0-20 min, 30% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical Characterization Workflow

References

- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. This compound | 205178-79-6 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. 2-Chloro-3-methylbenzoic acid | 15068-35-6 [chemicalbook.com]

- 12. FCKeditor - Resources Browser [diarydirectory.com]

- 13. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.co.za [journals.co.za]

- 15. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. TLC-Densitometric and RP-HPLC Methods for Simultaneous Determination of Dexamethasone and Chlorpheniramine Maleate in the Presence of Methylparaben and Propylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-methylbenzamide

Abstract

This technical guide provides a comprehensive elucidation of the molecular structure of 3-Chloro-2-methylbenzamide, a key chemical intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. By integrating data from fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a detailed structural analysis. Each analytical section is accompanied by a discussion of the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization. The guide includes detailed experimental protocols, data interpretation, and visual representations to offer a complete and self-validating understanding of the compound's molecular architecture.

Introduction: Unveiling the Structure of a Versatile Benzamide

This compound (C₈H₈ClNO) is a substituted aromatic amide with significant potential in organic synthesis. The precise arrangement of its constituent atoms—the chloro and methyl groups on the benzene ring and the amide functionality—governs its reactivity, physical properties, and potential biological activity. Accurate structural elucidation is paramount for its effective utilization in research and development. This guide provides a foundational understanding of its structure through the synergistic application of modern analytical techniques.

Molecular Properties Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | - |

| Molecular Weight | 169.61 g/mol | - |

| CAS Number | 205178-79-6 | [1] |

| Melting Point | 167°C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 3H | Aromatic Protons (H-4, H-5, H-6) |

| ~6.0 (broad) | Singlet | 2H | Amide Protons (-NH₂) |

| ~2.4 | Singlet | 3H | Methyl Protons (-CH₃) |

Interpretation and Causality:

The aromatic region of the spectrum is expected to show a complex multiplet pattern for the three adjacent protons on the benzene ring. The electron-withdrawing nature of the chloro and amide groups, along with the electron-donating methyl group, influences the chemical shifts of these protons. The amide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The methyl protons are expected to be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl Carbon (C=O) |

| ~138 | Aromatic Carbon (C-2) |

| ~135 | Aromatic Carbon (C-1) |

| ~132 | Aromatic Carbon (C-3) |

| ~130 | Aromatic Carbon (C-5) |

| ~128 | Aromatic Carbon (C-6) |

| ~125 | Aromatic Carbon (C-4) |

| ~17 | Methyl Carbon (-CH₃) |

Interpretation and Causality:

The carbonyl carbon of the amide group is significantly deshielded and appears at the lowest field (~170 ppm). The aromatic carbons exhibit distinct chemical shifts based on their substitution. The carbon bearing the chloro group (C-3) and the carbon bearing the methyl group (C-2) will have their chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. The methyl carbon appears at a high field (~17 ppm), which is characteristic of an sp³ hybridized carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube and carefully wipe the outside.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3180 (two bands) | N-H Stretch | Primary Amide (-NH₂) |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl (-CH₃) |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1600 | N-H Bend (Amide II) | Amide |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~780 | C-Cl Stretch | Aryl Halide |

Interpretation and Causality:

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amide, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. The strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is also expected. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the C-Cl stretch appears in the fingerprint region.

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation: Place a small amount of this compound in a clean vial.[5]

-

Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[5]

-

Using a pipette, apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate).

-

Acquire the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 169/171 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 152/154 | [M - NH₂]⁺ | Loss of the amino group |

| 139/141 | [M - CO]⁺ | Loss of carbon monoxide from the acylium ion |

| 111 | [C₇H₆Cl]⁺ | Chlorotropylium or related ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Causality:

The molecular ion peak is expected to appear as a pair of peaks at m/z 169 and 171, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom. A common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion.[6] Subsequent loss of carbon monoxide from this acylium ion is also a probable fragmentation. The presence of other fragments provides further clues to the structure of the aromatic ring and its substituents.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7][8]

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Caption: The process of obtaining a mass spectrum via electron ionization.

Conclusion: A Cohesive Molecular Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and self-validating structural elucidation of this compound. NMR spectroscopy maps the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This multi-faceted analytical approach ensures a high degree of confidence in the assigned structure, providing a solid foundation for its application in further research and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][9][10][11]

-

PubChem. 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link][12]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

Oliveira, C., et al. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223. [Link][13]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link][5]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link][14]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][15]

-

Royal Society of Chemistry. Supplementary Information. [Link][13]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21247-21255. [Link][6]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link][17]

-

ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis (E1252-98(2021)). [Link][6]

-

Emory University. Mass Spectrometry Ionization Methods. [Link][18]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381. [Link][19]

Sources

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. store.astm.org [store.astm.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 12. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. organomation.com [organomation.com]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chloro-2-methylbenzamide: A Technical Guide

Introduction

3-Chloro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the scientific rationale behind the spectral interpretations and the experimental methodologies.

The structural elucidation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy reveal the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, further confirming the structure.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound and the influence of its substituents on the spectroscopic signatures. The molecule consists of a benzene ring substituted with a chloro group at position 3, a methyl group at position 2, and a primary amide group at position 1.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.2 | m | 3H | Ar-H |

| ~ 6.0 - 5.5 | br s | 2H | -NH₂ |

| ~ 2.4 | s | 3H | -CH₃ |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Interpretation and Rationale

-

Aromatic Protons (Ar-H): The three aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.2-7.4 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methyl, and amide substituents.[1]

-

Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as a broad singlet between δ 5.5 and 6.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be highly variable depending on the solvent and concentration.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position will appear as a sharp singlet around δ 2.4 ppm. It is a singlet because there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O |

| ~ 138 | C-Cl |

| ~ 136 | C-CH₃ |

| ~ 135 | C-CONH₂ |

| ~ 131 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 20 | -CH₃ |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is expected to be the most downfield signal, appearing around δ 168 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing chloro and amide groups, as well as the electron-donating methyl group, will be significantly affected.[2] The quaternary carbons (C-Cl, C-CH₃, C-CONH₂) will appear in the δ 135-138 ppm region, while the protonated aromatic carbons (Ar-CH) will be in the δ 126-131 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 20 ppm.

Diagram 2: NMR Spectroscopy Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Weak | Ar C-H stretch |

| 2950 - 2850 | Weak | C-H stretch (methyl) |

| ~ 1660 | Strong | C=O stretch (Amide I band) |

| ~ 1600 | Medium | N-H bend (Amide II band) |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~ 800 - 700 | Strong | C-Cl stretch |

Experimental Protocol

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Interpretation and Rationale

-

N-H Stretching: Primary amides show two N-H stretching bands corresponding to asymmetric and symmetric stretching. These are typically observed in the 3350-3180 cm⁻¹ region and are often broadened due to hydrogen bonding.

-

C=O Stretching (Amide I): The carbonyl stretch of the amide is a very strong and characteristic absorption, expected around 1660 cm⁻¹.

-

N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bond and is usually found near 1600 cm⁻¹.

-

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations at around 1600 and 1475 cm⁻¹.

-

C-Cl Stretching: The presence of the chloro substituent is confirmed by a strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For this compound, the molecular weight is 169.61 g/mol .

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 169/171 | High | [M]⁺ (Molecular ion) |

| 153/155 | Medium | [M - NH₂]⁺ |

| 125/127 | High | [M - NH₂ - CO]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).

Interpretation and Rationale

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 169. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 171 with about one-third the intensity of the m/z 169 peak.[3]

-

Fragmentation Pattern: A common fragmentation pathway for aromatic amides is the loss of the amino group (-NH₂) to form a stable benzoyl cation.[4]

-

[M - NH₂]⁺: Loss of an amino radical (•NH₂) from the molecular ion results in a fragment at m/z 153 (for ³⁵Cl) and 155 (for ³⁷Cl).

-

[M - NH₂ - CO]⁺: Subsequent loss of carbon monoxide (CO) from the benzoyl cation gives a fragment at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).

-

Further fragmentation can lead to the loss of the chlorine atom, resulting in other characteristic fragments.

-

Diagram 3: Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and comparison with related structures, offers a reliable reference for researchers. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a foundational resource for the analytical characterization of this compound, facilitating its use in further scientific investigation.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

PubChem. 3-chloro-N-methylbenzamide. [Link]

-

National Center for Biotechnology Information. 3-Chloro-N-(2-methylphenyl)benzamide. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST WebBook. 3-Chloro-2-methylbenzonitrile. [Link]

- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Benzenamine, 3-chloro-2-methyl-. [Link]

-

SpectraBase. Benzamide, 3-chloro-N-(2-methylpropyl)-. [Link]

-

ChemSrc. N-(3-chloro-2-methylphenyl)-3-methylbenzamide. [Link]

-

Angene International Limited. This compound. [Link]

-

SpectraBase. Benzamide, 3-chloro-N-(3-chlorobenzoyl)-N-propyl-. [Link]

-

PubChem. 3-Chloro-2-methylbenzoic acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. 3-chloro-n-(2-methylpropyl)benzamide. [Link]

-

PubChem. 3-Chloro-2-methylbenzaldehyde. [Link]

-

PubChem. N-chloro-N-methylbenzamide. [Link]

-

NIST WebBook. Benzamide, N-methyl-. [Link]

Sources

A Technical Guide to the Solubility of 3-Chloro-2-methylbenzamide in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-2-methylbenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical solubility principles, and robust experimental methodologies for solubility determination. In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a predictive framework based on the well-understood behavior of related benzamides and fundamental chemical principles.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs), solubility in various media dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1] this compound, a substituted benzamide, belongs to a class of compounds with diverse biological activities, making an understanding of its solubility profile essential for its potential development.[2] This guide provides a foundational understanding of the factors governing its dissolution in common organic solvents, crucial for processes such as synthesis, purification, crystallization, and formulation.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is the cornerstone for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₈ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Melting Point | 167 °C | [3] |

| Structure | ||

| CAS Number | 205178-79-6 | [3] |

The structure reveals a benzamide core with two substituents on the aromatic ring: a chloro group at position 3 and a methyl group at position 2. The amide functional group (-CONH₂) is capable of both hydrogen bond donation (via the N-H protons) and acceptance (via the carbonyl oxygen and the nitrogen lone pair).[4] The presence of the electronegative chlorine atom and the nonpolar methyl group introduces electronic and steric complexities that influence intermolecular interactions and, consequently, solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental, albeit qualitative, predictor of solubility. This principle is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.

The Role of Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. This compound possesses both polar (amide group, chloro group) and nonpolar (aromatic ring, methyl group) regions, giving it a somewhat amphiphilic character.

-

Hydrogen Bonding: The amide group is a potent site for hydrogen bonding.[4] Solvents that are strong hydrogen bond donors and/or acceptors are expected to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The carbonyl group and the carbon-chlorine bond introduce significant dipole moments in the molecule, promoting interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Predictive Solubility Profile

Based on these principles, a hypothetical solubility profile for this compound in a range of common organic solvents can be proposed. It is important to note that these are predictions and require experimental verification. For context, the solubility of the parent compound, benzamide, is highest in polar protic solvents like methanol and ethanol.[5] The substituents on this compound will modulate this behavior.

Table 2: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Donor & Acceptor | High | The hydroxyl group can effectively hydrogen bond with the amide functionality of the solute. |

| Ethanol | Polar Protic | Donor & Acceptor | High | Similar to methanol, ethanol is an excellent hydrogen bonding partner for the amide group. |

| Acetone | Polar Aprotic | Acceptor | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H protons of the amide. |

| Ethyl Acetate | Moderately Polar | Acceptor | Moderate | The ester functionality provides hydrogen bond accepting capabilities, but its larger nonpolar region may slightly reduce solubility compared to acetone. |

| Dichloromethane | Polar Aprotic | Weak Acceptor | Moderate | Its polarity allows for dipole-dipole interactions, but the lack of strong hydrogen bonding may limit solubility. |

| Toluene | Nonpolar | None | Low | The primary interactions would be van der Waals forces between the aromatic rings of the solute and solvent, which are generally weaker than the solute-solute interactions in the crystal lattice. |

| Hexane | Nonpolar | None | Very Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar amide and chloro groups of the molecule. |

Experimental Determination of Solubility

To obtain accurate quantitative data, a robust experimental methodology is essential. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Shake-Flask Method Protocol

-

Preparation of Saturated Solutions: Add an excess of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. To prevent precipitation, immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Analytical Method: HPLC-UV

HPLC is a precise and widely used technique for quantifying the concentration of solutes in solution.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time for this compound.

-

Detection: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Visualizing the Process

Diagrams can aid in conceptualizing the workflow and the underlying principles of solubility.

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the factors influencing the solubility of this compound in organic solvents. While specific experimental data is currently lacking in the public domain, a strong predictive framework can be established based on the compound's physicochemical properties and the principles of intermolecular interactions. The provided experimental protocol for the shake-flask method, coupled with HPLC-UV analysis, offers a clear and reliable pathway for researchers to generate the necessary quantitative data. Such data will be invaluable for the rational design of processes involving this compound, from laboratory-scale synthesis and purification to the formulation of potential pharmaceutical products.

References

-

Gowda, B. T., et al. (2008). Crystal structure of N-(3-chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1561. [Link]

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

-

Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 2, 2026, from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved January 2, 2026, from [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and theoretical crystal structure analysis of 3-Chloro-2-methylbenzamide. While a definitive experimental crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related benzamide derivatives to construct a predictive model of its solid-state architecture. The guide details a robust synthetic protocol, outlines the principles of single-crystal X-ray diffraction, and presents a thorough analysis of the anticipated molecular geometry, intermolecular interactions, and crystal packing. This work aims to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the structural characteristics of halogenated benzamides and a practical framework for their crystallographic investigation.

Introduction: The Significance of Benzamide Scaffolds in Modern Research

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and versatile applications. Their rigid, planar structure, coupled with the hydrogen bonding capabilities of the amide functional group, allows for specific and high-affinity interactions with biological targets. The introduction of substituents, such as halogens and alkyl groups, onto the phenyl ring provides a powerful tool for modulating the physicochemical properties, bioactivity, and solid-state packing of these molecules.

This compound, with its characteristic substitution pattern, is a compound of significant interest. The presence of a chlorine atom can enhance membrane permeability and introduce halogen bonding capabilities, while the methyl group can influence conformational preferences and steric interactions. A thorough understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials. This guide provides a detailed protocol for its synthesis and a comprehensive, data-driven analysis of its probable crystal structure.

Synthesis and Crystallization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 3-chloro-2-methylbenzoic acid. The following protocol is a well-established and reliable method for the preparation of primary amides from carboxylic acids.

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-2-methylbenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 3-chloro-2-methylbenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (NH₄OH) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude this compound.

-

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or acetone, with gentle heating.

-

Allow the solution to cool to room temperature undisturbed.

-

Cover the vessel with a perforated film to allow for slow evaporation of the solvent over several days.

-

Colorless, rod-like crystals are expected to form.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice.[1] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal structure.[1]

The fundamental workflow for single-crystal X-ray diffraction is depicted below:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Predictive Crystal Structure Analysis of this compound

In the absence of experimental data for this compound, a predictive analysis based on the crystal structures of closely related analogs, such as 3-Chloro-N-(2-methylphenyl)benzamide[2] and other substituted benzamides, can provide valuable insights into its likely solid-state conformation and packing.

Molecular Geometry

The molecular structure of this compound is expected to exhibit near-planarity in the benzamide core. The amide group (–CONH₂) will likely be slightly twisted with respect to the phenyl ring to alleviate steric strain imposed by the ortho-methyl group.

The key intramolecular geometric parameters are anticipated as follows:

| Parameter | Predicted Value | Rationale |

| C-Cl Bond Length | ~1.74 Å | Typical for an aromatic C-Cl bond. |

| C-N Bond Length | ~1.33 Å | Characteristic of an amide C-N bond with partial double bond character. |

| C=O Bond Length | ~1.24 Å | Typical for a carbonyl double bond in an amide. |

| Dihedral Angle (Phenyl Ring - Amide Plane) | 10-20° | A slight twist is expected due to the ortho-methyl group. |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds involving the amide functional group. The primary interaction is expected to be the formation of centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in the crystal structures of primary amides.

Sources

Methodological & Application

Introduction: Strategic Importance and Synthetic Overview

An authoritative guide to the high-yield synthesis of 3-Chloro-2-methylbenzamide, a critical intermediate for pharmaceutical and agrochemical compounds. This document provides validated, step-by-step protocols, explains the chemical principles behind the synthesis, and offers practical troubleshooting advice for researchers.

This compound is a key chemical building block, most notably serving as a precursor in the industrial synthesis of Chlorantraniliprole.[1][2] Chlorantraniliprole is a widely utilized insecticide from the anthranilic diamide class, valued for its efficacy and novel mode of action targeting insect ryanodine receptors. The efficiency of the entire Chlorantraniliprole synthesis is heavily dependent on the high-yield and high-purity production of its initial intermediates, making the synthesis of this compound a critical process.

This guide details a robust and scalable two-stage synthetic route starting from 2-methyl-3-nitrobenzoic acid. This pathway is selected for its reliability and utilization of well-established, high-yielding chemical transformations. The overall strategy involves:

-

Conversion of a Nitro Group to a Chloro Group: Utilizing the classic Sandmeyer reaction, the nitro group of the starting material is first reduced to an amine, which is then converted into a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[3][4]

-

Amidation of a Carboxylic Acid: The resulting 3-chloro-2-methylbenzoic acid is converted into its more reactive acyl chloride derivative, which then readily undergoes amidation to furnish the final product, this compound.

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-2-methylbenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halide via a diazonium salt intermediate.[5][6] The mechanism proceeds through a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen gas to form an aryl radical. This radical abstracts a chlorine atom from the resulting copper(II) species to form the final product and regenerate the copper(I) catalyst.[3][6]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Grade |

| 2-Methyl-3-nitrobenzoic acid | 181.15 | 36.2 g | 0.2 mol | >98% |

| Iron Powder (Fe) | 55.85 | 67.0 g | 1.2 mol | <100 mesh |

| Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | 37% (conc.) |

| Sodium Nitrite (NaNO₂) | 69.00 | 15.2 g | 0.22 mol | >99% |

| Copper(I) Chloride (CuCl) | 98.99 | 4.0 g | 0.04 mol | >97% |

| Ethyl Acetate | 88.11 | 400 mL | - | ACS Grade |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | ACS Grade |

Step-by-Step Protocol

-

Reduction of Nitro Group:

-

In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-methyl-3-nitrobenzoic acid (36.2 g, 0.2 mol) and 200 mL of deionized water.

-

Heat the suspension to 85°C with vigorous stirring.

-

Add the iron powder (67.0 g, 1.2 mol) in small portions over 30 minutes to control the initial exotherm.

-

Using the dropping funnel, add concentrated hydrochloric acid (~100 mL) dropwise over 1.5 hours, maintaining a steady reflux (approx. 95-100°C).

-

After the addition is complete, maintain the reaction at reflux for an additional 4 hours to ensure complete reduction.

-

Hot-filter the reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the filter cake with 100 mL of hot water. The combined filtrate contains the crude 3-amino-2-methylbenzoic acid hydrochloride.

-

-

Diazotization:

-

Cool the filtrate to 0°C in an ice-salt bath with vigorous stirring. The crude amino acid hydrochloride may precipitate.

-

In a separate beaker, dissolve sodium nitrite (15.2 g, 0.22 mol) in 40 mL of water and cool the solution to 0°C.

-

Slowly add the cold sodium nitrite solution to the reaction flask dropwise, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Critical Step: Diazonium salts can be explosive if allowed to warm.

-

Stir the resulting mixture for an additional 30 minutes at 0-5°C after the addition is complete.

-

-

Sandmeyer Reaction & Work-up:

-

In a separate 1 L beaker, dissolve copper(I) chloride (4.0 g, 0.04 mol) in 40 mL of concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 2 hours.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with 100 mL of cold water.

-

Dissolve the crude solid in 300 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a toluene/hexanes mixture to yield 3-chloro-2-methylbenzoic acid as a white solid.

-

-

Expected Yield: 75-85%

Stage 2: Amidation of 3-Chloro-2-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more electrophilic species, such as an acyl chloride.[7] Thionyl chloride is an excellent reagent for this purpose as the byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. The subsequent reaction with ammonia provides the desired amide.

Figure 2. Two-step conversion of the carboxylic acid to the final amide product.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Grade |

| 3-Chloro-2-methylbenzoic acid | 170.59 | 25.6 g | 0.15 mol | >98% |

| Thionyl Chloride (SOCl₂) | 118.97 | 21.4 g (13.1 mL) | 0.18 mol | >99% |

| Toluene | 92.14 | 150 mL | - | Anhydrous |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalyst |

| Ammonia Solution (NH₃·H₂O) | 35.05 | 50 mL | - | 28-30% |

Step-by-Step Protocol

-

Acyl Chloride Formation:

-

To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet bubbler, add 3-chloro-2-methylbenzoic acid (25.6 g, 0.15 mol) and 150 mL of anhydrous toluene.

-

Add DMF (0.5 mL) to catalyze the reaction.

-

Slowly add thionyl chloride (13.1 mL, 0.18 mol) at room temperature.

-

Heat the mixture to 80°C and maintain for 3 hours. The reaction is complete when the evolution of gas (HCl, SO₂) ceases.

-

Cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-2-methylbenzoyl chloride as an oil, which can be used directly in the next step.

-

-

Amidation & Work-up:

-

In a 1 L beaker, place the concentrated ammonia solution (50 mL) and cool to 0°C in an ice bath with vigorous stirring.

-

Slowly and carefully add the crude acyl chloride from the previous step to the cold ammonia solution via a dropping funnel. Caution: This reaction is highly exothermic. A thick white precipitate will form immediately.

-

Once the addition is complete, continue stirring the slurry in the ice bath for 30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake thoroughly with 3 x 100 mL of cold deionized water to remove ammonium chloride salts.

-

Dry the product in a vacuum oven at 60°C overnight.

-

-

Expected Yield: 92-97%

-

Overall Yield (2 Stages): 69-82%

Product Characterization & Quality Control

To ensure the synthesized product meets the required specifications for subsequent use, the following analytical characterizations are recommended.

| Technique | Parameter | Expected Result |

| Melting Point | Purity Indicator | 167-169°C (Sharp melting range) |

| ¹H NMR | Structural Identity | Spectrum consistent with the assigned structure (peaks for aromatic, methyl, and amide protons). |

| ¹³C NMR | Structural Identity | Correct number of signals for all unique carbons, including the amide carbonyl (~169 ppm). |

| Mass Spec (ESI+) | Molecular Weight | m/z = 170.0 [M+H]⁺, with a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ isotope peaks due to ³⁵Cl/³⁷Cl. |

| HPLC | Purity Assessment | >98% purity by peak area analysis. |

Safety & Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

-

Hydrochloric Acid (HCl): Corrosive. Avoid inhaling vapors. Handle in a well-ventilated area or fume hood.

-

Diazonium Salts: Potentially explosive, especially when dry or heated. All diazotization procedures must be conducted at 0-5°C. Never isolate the diazonium salt intermediate.

-

Exothermic Reactions: The amidation of the acyl chloride is highly exothermic. Ensure slow addition and efficient cooling to maintain control of the reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Stage 1 | 1. Incomplete reduction of the nitro group.2. Decomposition of the diazonium salt due to elevated temperature. | 1. Ensure sufficient reaction time and temperature for the iron/HCl reduction.2. Strictly maintain the diazotization temperature between 0-5°C. |